molecular formula C11H16N2O2 B13265315 N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide

Cat. No.: B13265315
M. Wt: 208.26 g/mol
InChI Key: KXJUUHSPDKSLKJ-UHFFFAOYSA-N
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Description

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a [(2-hydroxyethyl)amino]methyl group. This structure combines the hydrophobic aromatic ring with hydrophilic hydroxyethyl and amino moieties, conferring unique physicochemical properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[4-[(2-hydroxyethylamino)methyl]phenyl]acetamide

InChI

InChI=1S/C11H16N2O2/c1-9(15)13-11-4-2-10(3-5-11)8-12-6-7-14/h2-5,12,14H,6-8H2,1H3,(H,13,15)

InChI Key

KXJUUHSPDKSLKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCCO

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide typically involves the reaction of 4-nitrophenylacetic acid with ethylene diamine under controlled conditions. Specific solvents and catalysts are used to optimize yield and purity. Common solvents used in similar reactions include tetrahydrofuran (THF), acetonitrile, and toluene.

Detailed Synthesis Steps

  • Starting Materials :

  • Reaction Conditions :

    • Solvents : Tetrahydrofuran (THF), acetonitrile, or toluene can be used.
    • Catalysts : May involve organic or inorganic bases to facilitate the reaction.
    • Temperature : Typically conducted at room temperature or slightly elevated temperatures.
    • Time : The reaction time can vary depending on the conditions but generally ranges from a few hours to overnight.
  • Reaction Mechanism :

    • The reaction involves the nucleophilic substitution of the nitro group by the ethylene diamine, followed by further modification to introduce the hydroxyethylamino group.

Chemical Stability and Reactivity

The stability and reactivity of this compound are influenced by its amide bond and the presence of functional groups. The compound can participate in various chemical reactions typical of amides and substituted phenols, such as hydrolysis or further alkylation reactions.

Data Table: Synthesis Conditions

Parameter Description
Solvents THF, Acetonitrile, Toluene
Catalysts Organic or Inorganic Bases
Temperature Room Temperature or Elevated
Time Several Hours to Overnight
Yield Dependent on Conditions
Purity High Purity Achievable with Proper Conditions

Research Outcomes

The synthesis of this compound has been explored for its potential applications in medicinal chemistry. The compound's unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals. Further research is needed to fully explore its potential as a precursor for various drugs.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The hydroxyethylamino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide (CAS 59884-42-3)

  • Structure: Differs by an additional ethyl group on the amino substituent.
  • Molecular Formula : C₁₂H₁₈N₂O₂; Molecular Weight: 222.286.
  • Key Properties : Analyzed via reverse-phase HPLC (Newcrom R1 column), suggesting moderate hydrophobicity (LogP = 0.927) and stability under chromatographic conditions .

N-(3-Bis(2-hydroxyethylamino)phenyl)acetamide (CAS 92-02-4)

  • Structure: Contains two hydroxyethyl groups on the amino substituent.
  • Key Properties : Enhanced hydrophilicity due to multiple hydroxyl groups, likely improving aqueous solubility.
  • Comparison : The additional hydroxyethyl group may increase hydrogen-bonding capacity, making this compound more polar than the target molecule .

N-(4-Hydroxyphenethyl)acetamide (Compound 2 in )

  • Structure: Features a 4-hydroxyphenethyl group instead of the hydroxyethylamino-substituted phenyl.
  • Comparison: The phenolic hydroxyl group may confer antioxidant properties absent in the target compound, while the phenethyl chain introduces greater conformational flexibility .

N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide ()

  • Structure : Includes a sulfamoyl linker and 4-methoxybenzyl group.
  • Molecular Formula : C₁₆H₁₈N₂O₄S; Molecular Weight: 334.390.
  • The methoxy group contributes to lipophilicity .

N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide ()

  • Structure : Contains chloro, nitro, and diazenyl groups.
  • Molecular Formula : C₁₇H₁₇Cl₂N₅O₄; Molecular Weight: 426.3.
  • The nitro and diazenyl groups suggest redox activity and possible genotoxicity .

Physicochemical and Pharmacological Comparisons

Solubility and LogP

  • The target compound’s hydroxyethyl group likely enhances water solubility compared to analogs with methoxy () or chloro groups (). However, it is less hydrophilic than bis-hydroxyethyl derivatives ().
  • LogP values for analogs range from 0.927 () to 3.7 (), suggesting the target compound may occupy an intermediate hydrophobicity range.

Thermal Stability

  • Melting points for related compounds range from 104–135°C (). The hydroxyethyl group’s flexibility in the target compound may reduce crystallinity and lower its melting point compared to sulfonamide or halogenated analogs.

Biological Activity

N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide, a compound characterized by its amide functional group and a phenyl ring substituted with a hydroxyethylamino side chain, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}N2_2O3_3
  • Molecular Weight : Approximately 208.26 g/mol

The unique hydroxyethyl substitution in this compound may enhance its solubility and bioavailability compared to other similar compounds, making it a candidate for various pharmaceutical applications.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. These findings suggest its potential utility in treating bacterial infections. The compound has shown activity against several bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values remain to be fully characterized.

Table 1: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureusTBDPreliminary Study
Streptococcus faecalisTBDPreliminary Study
Escherichia coliTBDPreliminary Study

Cytotoxic Activity

Research on the cytotoxic effects of this compound has indicated moderate to high activity against various cancer cell lines. The compound's lipophilicity may enhance its ability to penetrate cellular membranes, thereby increasing its efficacy as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)Reference
MDA-MB-231 (Breast)TBDCytotoxicity Study
PC-3 (Prostate)TBDCytotoxicity Study
Caco-2 (Colon)TBDCytotoxicity Study

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that this compound possesses significant anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Table 3: Anti-inflammatory Activity Overview

Assay TypeIC50_{50} (µM)Reference
Inhibition of Prostaglandin E2TBDAnti-inflammatory Study
TNF-α InhibitionTBDAnti-inflammatory Study

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, modifications to the side chains have been shown to influence both the antimicrobial and cytotoxic activities significantly.

One study highlighted the synthesis of various analogs with differing hydrophilic groups, which demonstrated enhanced binding affinity to biological targets, suggesting that structural modifications can optimize therapeutic efficacy .

Q & A

What are the established synthetic routes for N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is synthesized via a multi-step pathway involving:

Mannich Reaction : Introduction of the [(2-hydroxyethyl)amino]methyl group to 4-aminophenylacetamide precursors using formaldehyde and 2-aminoethanol .

Acetylation : Protection of the amine group using acetic anhydride or acetyl chloride under anhydrous conditions .
Key Variables :

  • Temperature : Excess heat during the Mannich reaction may lead to byproducts like dimerization or over-alkylation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous workup removes unreacted reagents .
    Methodological Tip : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 220 nm detection).

How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Key findings include:

  • Hydrogen Bonding : The hydroxyethyl group forms intramolecular H-bonds with the acetamide carbonyl, stabilizing the planar conformation .
  • Packing Analysis : Orthorhombic crystal system (space group P2₁2₁2₁) with Z = 4, confirming molecular symmetry .
    Data Contradiction Analysis : Discrepancies between theoretical (DFT) and experimental bond lengths (>0.05 Å) may indicate solvent effects or crystal packing forces. Always cross-validate with spectroscopic data (e.g., 1^1H NMR: δ 6.5–7.2 ppm for aromatic protons; δ 1.9 ppm for acetamide methyl) .

What strategies optimize the regioselectivity of functional group modifications in this compound derivatives?

Advanced Research Focus
Regioselective modifications require:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the hydroxyethyl moiety during electrophilic substitution at the phenyl ring .
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H functionalization at the para position, leveraging steric hindrance from the acetamide group .
    Case Study : Nitration at the meta position occurs with 70% yield using HNO₃/H₂SO₄ at 0°C, while higher temperatures favor ortho byproducts .

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